molecular formula C11H18N2O2S B15321359 tert-butyl (2S)-2-(isothiocyanatomethyl)pyrrolidine-1-carboxylate

tert-butyl (2S)-2-(isothiocyanatomethyl)pyrrolidine-1-carboxylate

Cat. No.: B15321359
M. Wt: 242.34 g/mol
InChI Key: HZYYYFOOKOPESE-VIFPVBQESA-N
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Description

Tert-butyl (2S)-2-(isothiocyanatomethyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of organic compounds known as pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-2-(isothiocyanatomethyl)pyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with an isothiocyanate reagent. One common method is to start with (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate and react it with tert-butyl isothiocyanate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the pyrrolidine derivative in a controlled manner . This method is more efficient and sustainable compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S)-2-(isothiocyanatomethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the isothiocyanate group to an amine or thiol group.

    Substitution: Nucleophilic substitution reactions can replace the isothiocyanate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Tert-butyl (2S)-2-(isothiocyanatomethyl)pyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-(isothiocyanatomethyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The isothiocyanate group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate: Similar structure but with a hydroxymethyl group instead of an isothiocyanate group.

    Tert-butyl (2S)-2-(aminomethyl)pyrrolidine-1-carboxylate: Contains an aminomethyl group instead of an isothiocyanate group.

    Tert-butyl (2S)-2-(thiocyanatomethyl)pyrrolidine-1-carboxylate: Similar structure but with a thiocyanate group.

Uniqueness

Tert-butyl (2S)-2-(isothiocyanatomethyl)pyrrolidine-1-carboxylate is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity and biological activity. The steric hindrance provided by the tert-butyl group also influences its chemical behavior and stability .

Properties

Molecular Formula

C11H18N2O2S

Molecular Weight

242.34 g/mol

IUPAC Name

tert-butyl (2S)-2-(isothiocyanatomethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C11H18N2O2S/c1-11(2,3)15-10(14)13-6-4-5-9(13)7-12-8-16/h9H,4-7H2,1-3H3/t9-/m0/s1

InChI Key

HZYYYFOOKOPESE-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1CN=C=S

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CN=C=S

Origin of Product

United States

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